Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry and Aromatic Ether Systems
The chemical identity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is rooted in two fundamental classes of organic compounds: benzoate esters and aromatic ethers.
Benzoate Esters: This class of compounds is characterized by a carboxyl group attached to a benzene (B151609) ring, with the carboxyl hydrogen replaced by an alkyl or aryl group. organic-chemistry.org They are common motifs in natural products, pharmaceuticals, and polymers. researcher.liferesearchgate.net The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, or by reacting a benzoyl chloride with an alcohol. organic-chemistry.org Their reactivity is dominated by the ester group, which can undergo nucleophilic acyl substitution, such as hydrolysis back to the carboxylic acid and alcohol, or transesterification with a different alcohol. nih.govacs.org The aromatic ring itself can undergo electrophilic substitution, with the position of attack directed by the ester group.
Aromatic Ether Systems: Aromatic ethers feature an oxygen atom connected to an aromatic ring and an alkyl or aryl group. numberanalytics.comwikipedia.org This R-O-Ar linkage is known for its chemical stability, making it a common structural element in polymers and pharmaceuticals. numberanalytics.comnumberanalytics.com The premier method for synthesizing aromatic ethers is the Williamson ether synthesis, a reaction involving a phenoxide ion and an organohalide. francis-press.comwikipedia.org This SN2 reaction is highly efficient for primary alkyl halides. wikipedia.org Aromatic ethers are generally unreactive, though the ether bond can be cleaved under harsh conditions using strong acids like HBr or HI. The aromatic ring's reactivity towards electrophilic substitution is significantly influenced by the alkoxy group, which is an activating, ortho-, para-director.
This compound is a hybrid of these two systems. It contains a methyl benzoate core, to which a methoxycarbonylmethyl group (-CH₂COOCH₃) is attached via an ether linkage at the para-position. This structure implies that its synthesis would most logically involve the Williamson ether synthesis, starting from methyl 4-hydroxybenzoate (B8730719) and an appropriate haloacetate ester. wikipedia.orggordon.edu The molecule's reactivity is expected to be dictated by its two ester groups, which may exhibit different hydrolysis rates, and the potential for electrophilic substitution on the activated aromatic ring.
Rationale for Dedicated Academic Investigation of this compound
A focused academic investigation into this compound is justified by its potential as a versatile chemical intermediate and a precursor for novel materials.
Firstly, the molecule is a prime candidate for serving as a bifunctional monomer in polymerization reactions. The presence of two ester groups opens the possibility for creating polyesters with unique properties. For instance, selective hydrolysis or transesterification of one ester group could yield a polymerizable monomer, with the remaining ester available for post-polymerization modification. The rigid aromatic core combined with the flexible ether linkage could impart desirable thermal and mechanical properties to the resulting polymers. numberanalytics.com
Secondly, the compound serves as a valuable scaffold for the synthesis of more complex molecules . The aromatic ring can be further functionalized via electrophilic substitution, while the two ester groups can be selectively transformed into other functional groups like alcohols, amides, or carboxylic acids. This multi-handle nature makes it an attractive starting material for building libraries of compounds for drug discovery or for creating specialized chemical probes. numberanalytics.com
Thirdly, the molecule's structure is analogous to building blocks used in the synthesis of advanced materials and pharmaceuticals. numberanalytics.comgoogle.com The aryloxyacetic acid motif (after hydrolysis) is found in some herbicides and drugs, while substituted benzoates are key components in a vast array of pharmacologically active compounds. numberanalytics.com A thorough understanding of this specific molecule's synthesis and reactivity could, therefore, streamline the development of new products in these areas.
Below is a table summarizing the key physicochemical properties anticipated for this compound, based on data for structurally similar molecules.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Aromatic Ring, Ether, 2x Ester |
| Physical State | Likely solid or high-boiling liquid |
Overview of Existing Research Gaps and Opportunities
Despite its potential, this compound remains an understudied compound in the chemical literature. This presents several significant research gaps that also represent opportunities for new avenues of investigation.
Optimized Synthesis and Characterization: While its synthesis via Williamson etherification seems straightforward, detailed studies on optimizing reaction conditions (base, solvent, temperature), maximizing yield, and ensuring high purity are lacking. A comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spec) and crystallographic techniques would provide a foundational dataset for all future work. A study on a similar compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, highlights the value of such detailed structural analysis. researchgate.net
Selective Reactivity Studies: A key unanswered question is the differential reactivity of the two ester groups—the aromatic methyl ester versus the aliphatic methyl ester. A systematic investigation into the selective hydrolysis, amidation, or reduction of one ester in the presence of the other would be highly valuable for synthetic applications. Understanding the kinetic and thermodynamic parameters governing this selectivity is a significant research opportunity. nih.gov
Polymer Chemistry Exploration: There is a clear opportunity to explore the use of this compound as a monomer. Research is needed to synthesize polymers from this molecule, perhaps via transesterification polymerization, and to characterize the resulting materials' properties, such as thermal stability, crystallinity, and mechanical strength.
Derivatization and Application: The potential of this molecule as a scaffold has not been explored. A research program focused on derivatizing the aromatic ring or modifying the ester groups to create novel compounds for biological screening or materials science applications is a wide-open field. For example, studies on other functionalized benzoate esters have revealed interesting antioxidant or antibacterial properties. researchgate.net
Scope and Objectives for Future Research Trajectories
Building on the identified research gaps, future research on this compound should be structured around several key objectives.
Objective 1: Definitive Synthesis and Physicochemical Profiling.
To develop and optimize a high-yield, scalable synthesis of this compound from readily available starting materials like methyl 4-hydroxybenzoate and methyl chloroacetate (B1199739).
To perform a complete spectroscopic and structural characterization of the purified compound, including single-crystal X-ray diffraction if possible.
A plausible synthetic route is outlined in the table below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Methyl 4-hydroxybenzoate, Methyl chloroacetate | 1. Base (e.g., K₂CO₃, NaH) 2. Solvent (e.g., Acetone (B3395972), DMF) 3. Heat | This compound |
Objective 2: Investigation of Selective Chemical Transformations.
To systematically study the kinetics of the hydrolysis of the two distinct ester groups under both acidic and basic conditions to determine if selective cleavage is feasible.
To explore the selective reduction and amidation of the ester functionalities using a variety of modern reagents and catalytic systems.
Objective 3: Evaluation as a Monomer for Advanced Polymers.
To synthesize novel polyesters or polyamides derived from this molecule after appropriate functional group manipulation.
To characterize the thermal, mechanical, and optical properties of these new polymers to assess their potential for high-performance applications.
Objective 4: Synthesis of Novel Derivatives for Biological and Materials Applications.
To use the compound as a platform to create a library of new molecules through reactions such as nitration, halogenation, or acylation of the aromatic ring.
To screen these novel derivatives for potential applications, drawing inspiration from the use of similar structures in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for organic synthesis and material innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-8(4-6-9)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLWCHCJYAQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358320 | |
| Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-30-2 | |
| Record name | methyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate
Esterification Pathways for the Benzoate (B1203000) Ester Moiety
The formation of the methyl benzoate core of the target molecule is a critical step that can be achieved through several classic esterification reactions. These methods typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Direct Esterification with Carboxylic Acids
Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental method for producing esters. In the context of synthesizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, this would involve the reaction of 4-(2-methoxy-2-oxoethoxy)benzoic acid with methanol (B129727). The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. tcu.edu
The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | Sulfuric Acid | Methanol | Reflux | 4-8 | >90 (typical) |
| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | p-Toluenesulfonic Acid | Toluene | Reflux | 6-12 | >90 (typical) |
| 4-(2-methoxy-2-oxoethoxy)benzoic acid | Methanol | Solid Acid Catalyst (e.g., Zr/Ti) | Methanol | Reflux | 5-10 | High (variable) mdpi.com |
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize this compound by reacting a different ester of 4-(2-methoxy-2-oxoethoxy)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to direct esterification. masterorganicchemistry.com In contrast, base-catalyzed transesterification, which is typically faster, involves the nucleophilic attack of a methoxide (B1231860) ion on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide and forming the desired methyl ester. masterorganicchemistry.com To favor the product, a large excess of methanol is generally used. masterorganicchemistry.com
| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate | Methanol | Sodium Methoxide | Methanol | Reflux | 1-3 | High |
| Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate | Methanol | Sulfuric Acid | Methanol | Reflux | 4-8 | High |
Acylation of Phenols with Benzoic Acid Derivatives
An alternative strategy involves the acylation of a pre-formed phenol (B47542). In this approach, a suitably protected derivative of 4-(2-methoxy-2-oxoethoxy)phenol would be acylated using a benzoic acid derivative. However, this route is generally less direct for the synthesis of the target compound. A more relevant application of acylation in this context is the synthesis of the starting material, methyl 4-hydroxybenzoate (B8730719), which can be achieved by the acylation of phenol followed by esterification. The direct acylation of a phenol with a benzoic acid derivative is also a viable method for forming benzoate esters.
Ethereal Linkage Formation Strategies (2-methoxy-2-oxoethoxy group)
The formation of the ether bond is another key transformation in the synthesis of this compound. This is typically achieved by reacting a phenol with an appropriate electrophile.
Williamson Ether Synthesis Variants with Alkyl Halides
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of the target molecule, this involves the reaction of methyl 4-hydroxybenzoate with an alkyl halide, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the alkyl halide in an SN2 reaction to form the ether linkage. miracosta.edu
The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydroxide (B78521), and potassium hydroxide. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the SN2 reaction.
A synthesis of the closely related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, has been reported using a similar methodology. In this synthesis, methyl 4-hydroxy-3,5-dimethoxybenzoate was reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone at 70 °C for 24 hours. A similar reaction has been reported for the synthesis of 2-(2-methoxy-4-vinylphenoxy)acetate from 2-methoxy-4-vinylphenol (B128420) and methyl bromoacetate. mdpi.com
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate | Methyl bromoacetate | Potassium Carbonate | Acetone | Reflux | 6-12 | High |
| Methyl 4-hydroxybenzoate | Methyl chloroacetate | Sodium Hydroxide | DMF | 80-100 | 4-8 | Good |
| p-Cresol | Chloroacetic acid | Potassium Hydroxide | Water | Reflux | 1-2 | High miracosta.edu |
Mitsunobu Reaction Applications
The Mitsunobu reaction provides a powerful and mild method for forming ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, this would involve the reaction of methyl 4-hydroxybenzoate with methyl glycolate (B3277807) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The reaction mechanism is complex but generally involves the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate. The alcohol then adds to this species, and subsequent deprotonation of the phenol by the resulting betaine (B1666868) forms a phenoxide ion. This phenoxide then acts as a nucleophile, displacing the activated alcohol in an SN2 fashion to form the desired ether. The reaction is known for its high yields and tolerance of a wide range of functional groups.
| Phenol | Alcohol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate | Methyl glycolate | PPh3, DEAD | THF | 0 to RT | 2-6 | Good (typical) |
| Methyl 4-hydroxybenzoate | Methyl glycolate | PPh3, DIAD | Toluene | 0 to RT | 2-6 | Good (typical) |
Metal-Catalyzed Etherification Reactions
The primary route to synthesizing this compound is through a variation of the Williamson ether synthesis, a classic method that involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of Methyl 4-hydroxybenzoate (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon in Methyl bromoacetate.
While not a transition-metal catalyzed reaction in the modern sense (like a Buchwald-Hartwig etherification), the involvement of an alkali metal salt (e.g., from sodium hydride, potassium carbonate) is crucial for the deprotonation of the phenol, making the metal ion an essential component of the reaction mechanism. masterorganicchemistry.comnumberanalytics.com
A notable variation that employs a metal reagent more directly is the use of silver oxide (Ag₂O). libretexts.org This method provides milder reaction conditions because it does not require the pre-formation of the alkoxide with a strong base. The silver oxide facilitates the etherification, which can be particularly useful for sensitive substrates. libretexts.org The reaction proceeds via an Sₙ2 mechanism, where the oxygen of the hydroxyl group, coordinated to the silver, attacks the alkyl halide. masterorganicchemistry.comlibretexts.org
Convergent and Divergent Synthetic Routes
The synthesis of this compound is most commonly achieved through a convergent synthesis approach. This strategy involves preparing different fragments of the molecule separately and then joining them together in the final steps.
Convergent Route:
Fragment A: Methyl 4-hydroxybenzoate
Fragment B: Methyl bromoacetate
A hypothetical divergent synthesis could be envisioned, starting from a common intermediate that is modified to create a library of related compounds. For instance, one could start with 4-(2-methoxy-2-oxoethoxy)benzoic acid. This central molecule could then undergo various esterification reactions at the carboxylic acid group to produce this compound and a range of other alkyl esters, all diverging from a single precursor.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, primarily by favoring the desired O-alkylation over potential side reactions. numberanalytics.com
Solvent Selection and Polarity Effects
The choice of solvent is paramount in Sₙ2 reactions like the Williamson ether synthesis. Polar aprotic solvents are generally preferred because they can solvate the metal cation without strongly solvating the nucleophilic alkoxide anion, thus enhancing its reactivity. numberanalytics.com Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose.
Table 1: Illustrative Effect of Solvent on Etherification Yield
| Solvent | Solvent Type | Expected Relative Yield (%) |
|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate-High |
| Acetonitrile (B52724) | Polar Aprotic | Moderate-High |
| Ethanol | Polar Protic | Low |
Catalytic Systems and Loading Studies
In the context of the standard Williamson synthesis, the "catalyst" is the base used for deprotonation. Strong bases like sodium hydride (NaH) ensure complete and rapid formation of the phenoxide. Weaker bases like potassium carbonate (K₂CO₃) are also effective and are often preferred due to their lower cost and easier handling. The base is used in stoichiometric or slight excess to drive the reaction to completion.
For metal-mediated variants, such as the silver oxide method, the loading of the metal reagent is stoichiometric. Research into true catalytic systems using transition metals for this specific transformation is not widely reported, but related etherifications often utilize copper or palladium catalysts.
Temperature, Pressure, and Reaction Time Dependencies
Temperature plays a significant role in the reaction rate. Increasing the temperature generally accelerates the reaction, but excessive heat can promote side reactions, such as elimination or decomposition. numberanalytics.com For the synthesis of this compound, reactions are often run at moderately elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction time without significant degradation.
Reaction time is optimized to ensure the consumption of the starting materials, which is typically monitored by techniques like thin-layer chromatography (TLC). Pressure is not usually a critical variable for this synthesis in laboratory settings and is typically conducted at atmospheric pressure. numberanalytics.com
Table 2: Illustrative Effect of Temperature on Reaction Time
| Temperature (°C) | Expected Relative Reaction Time | Potential for Side Reactions |
|---|---|---|
| 25 (Room Temp) | Very Long | Low |
| 60 | Moderate | Low-Moderate |
| 100 | Short | Increased |
Development of Novel Synthetic Approaches
While the Williamson ether synthesis remains a robust and widely used method, research into greener and more efficient chemical transformations continues. Potential novel approaches for the synthesis of this compound could include:
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst would allow the reaction to be run in a two-phase system (e.g., aqueous/organic), which can simplify workup and reduce the need for anhydrous polar aprotic solvents.
Flow Chemistry: Performing the synthesis in a continuous flow reactor could offer improved control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity with reduced reaction times.
Enzymatic Synthesis: Biocatalytic methods, while not yet reported for this specific molecule, represent a frontier in green chemistry that could offer high selectivity under mild conditions.
These alternative methodologies aim to address some of the limitations of traditional batch synthesis, such as solvent waste and energy consumption.
Chemical Transformations and Reactivity of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate
Hydrolysis and Saponification of Ester Groups
Hydrolysis of the ester groups in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a fundamental reaction that can be achieved under acidic, basic, or enzymatic conditions, leading to the cleavage of one or both ester bonds.
In the presence of a strong acid and water, both ester groups can undergo hydrolysis. The reaction mechanism is a reversible process known as Fischer esterification in reverse. The general mechanism proceeds through the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol).
Elimination of Methanol (B129727): The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.
This process can occur at both the aromatic methyl ester and the aliphatic methyl ester. The relative rates of hydrolysis would depend on steric and electronic factors, though typically both esters can be hydrolyzed to the corresponding dicarboxylic acid, 4-(carboxymethoxy)benzoic acid, under forcing conditions (e.g., high temperature).
Base-mediated hydrolysis, or saponification, is an irreversible process that converts the esters into carboxylate salts. youtube.com The reaction is typically carried out using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. The mechanism involves:
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.
Elimination of the Alkoxide: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as a leaving group.
Acid-Base Reaction: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion. youtube.com
Following the reaction, acidification is required to protonate the carboxylate salt and isolate the final carboxylic acid product. youtube.com Similar to acid hydrolysis, saponification of this compound with sufficient base will lead to the formation of the disodium (B8443419) salt of 4-(carboxymethoxy)benzoic acid.
Table 1: Comparison of Hydrolysis and Saponification Conditions for Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Stoichiometry | Catalytic amount | Stoichiometric amount |
| Reversibility | Reversible | Irreversible |
| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Work-up | Simple removal of solvent/catalyst | Acidification required to obtain the carboxylic acid |
Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods. Hydrolases, such as esterases and lipases, are capable of cleaving ester bonds under physiological conditions. nih.govjst.go.jp These enzymes are widely distributed in nature and play a crucial role in metabolism. nih.gov
The key advantages of enzymatic biotransformations include:
High Selectivity (Chemoselectivity): An enzyme may selectively hydrolyze one of the two ester groups in this compound, depending on the enzyme's active site and the substrate's structure. For instance, some enzymes show a preference for aliphatic over aromatic esters, or vice versa.
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and room temperature, which helps to prevent the degradation of sensitive molecules.
Stereoselectivity: For chiral esters, enzymes can often distinguish between enantiomers, leading to stereospecific hydrolysis.
Carboxylesterases, for example, are a class of enzymes known to hydrolyze a wide variety of ester-containing compounds. nih.gov The enzymatic hydrolysis of this compound could potentially yield one of two mono-acid products or the final di-acid, depending on the enzyme used and the reaction conditions.
Transesterification Reactions with Diverse Alcohols
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to replace the methyl groups with other alkyl or aryl groups. The reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide (RO⁻), generated from the new alcohol, acts as the nucleophile.
This reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. Various catalysts can be employed, with titanates being particularly effective for this transformation. researchgate.net For example, reacting this compound with excess benzyl (B1604629) alcohol in the presence of a suitable catalyst could yield Dibenzyl 4-(2-benzyloxy-2-oxoethoxy)benzoate.
Modifications and Functional Group Interconversions of the Methyl Ester
The ester groups are key reactive sites for functional group interconversions. One of the most common transformations is their reduction to alcohols.
The reduction of the ester groups in this compound to primary alcohols is a valuable synthetic transformation. The choice of reducing agent determines the outcome and selectivity of the reaction.
Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both ester functionalities. The reaction would yield 4-(2-hydroxyethoxy)benzyl alcohol and methanol. The work-up for LiAlH₄ reactions requires careful quenching of the reactive reagent.
Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions (room temperature in methanol or ethanol). ias.ac.in However, its reactivity can be enhanced to achieve ester reduction. Methods include:
Heating: Refluxing NaBH₄ with the ester in solvents like a tetrahydrofuran (B95107) (THF)/methanol mixture can facilitate the reduction of aromatic esters. ias.ac.inresearchgate.net
Lewis Acid Additives: The addition of Lewis acids such as lithium chloride (LiCl) or zinc chloride (ZnCl₂) can activate the ester carbonyl, allowing for reduction by NaBH₄. reddit.com
The use of modified borohydride systems may offer a degree of selectivity. Given the different electronic environments of the two ester groups (one aromatic, one aliphatic), it might be possible to achieve selective reduction of one ester over the other by carefully choosing the reducing agent and reaction conditions. For instance, the aromatic ester might be more susceptible to reduction under certain modified NaBH₄ conditions. ias.ac.in
Table 2: Reducing Agents for the Conversion of Esters to Alcohols
| Reducing Agent | Typical Solvent | Conditions | Reactivity with Esters | Potential Product from Target Molecule |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to reflux | High (Reduces both esters) | 4-(2-hydroxyethoxy)benzyl alcohol |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Low (Generally unreactive) | No reaction |
| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | Moderate (Reduces aromatic esters) | Potentially selective reduction |
| Sodium Borohydride (NaBH₄) / LiCl | THF, Ethanol | Reflux | Moderate to High | Reduction of one or both esters |
Amidation Reactions
The ester functional groups in this compound are susceptible to nucleophilic attack by amines, leading to the formation of amides. This transformation, known as amidation, can theoretically occur at either the methyl benzoate (B1203000) ester or the methoxyethoxy ester. The reactivity of each site depends on steric hindrance and the electronic properties of the respective carbonyl groups.
Direct amidation of esters with amines can be catalyzed by various systems to achieve high yields under solvent-free conditions. researchgate.net For instance, catalysts like Nb₂O₅ have demonstrated high activity in the amidation of methyl benzoate with amines. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general principles of ester amidation are well-established. The reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst, to replace the alkoxy group with an amino group. The synthesis of N-substituted benzamide (B126) derivatives is a common objective in medicinal chemistry for developing new therapeutic agents. nih.govdovepress.com
The general reaction scheme for the amidation of the benzoate ester is as follows:
this compound + R-NH₂ → N-R-4-(2-methoxy-2-oxoethoxy)benzamide + Methanol
The successful synthesis of various N-substituted benzamides from methyl esters highlights the feasibility of this transformation. researchgate.netnih.gov
Electrophilic Aromatic Substitution Reactions on the Benzoate Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ether oxygen, while being deactivated by the electron-withdrawing methyl ester group. The ether group is an ortho-, para-director, and the ester group is a meta-director. The interplay of these two substituents governs the regioselectivity of EAS reactions.
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring. For compounds similar to this compound, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. google.com Given the directing effects of the substituents, the bromine atom would be expected to add to the positions ortho to the activating ether group.
Table 1: Potential Halogenation Reaction
| Reactant | Reagent | Product |
|---|
Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. rsc.orgumkc.edu The ester group deactivates the ring and directs incoming electrophiles to the meta position. rsc.org Conversely, the ether group activates the ring and directs to the ortho and para positions. In this case, the position meta to the ester and ortho to the ether (the 3-position) is the most likely site of nitration.
The general procedure involves the slow addition of the nitrating mixture to the cooled substrate, followed by quenching in ice water to precipitate the product. mnstate.eduyoutube.com
Table 2: Typical Nitration Conditions for Benzoate Esters
| Substrate | Reagents | Temperature | Product |
|---|
Applying this to the target molecule, the expected major product would be Methyl 3-nitro-4-(2-methoxy-2-oxoethoxy)benzoate.
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com
Friedel-Crafts Acylation involves an acyl halide and a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. khanacademy.orglibretexts.org The reaction typically shows high regioselectivity, often favoring the para position to avoid steric hindrance. chemguide.co.uk For the title compound, acylation would likely occur at the position ortho to the activating ether group and meta to the deactivating ester group.
Friedel-Crafts Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid. libretexts.org However, this reaction is prone to issues like polyalkylation and carbocation rearrangements. youtube.com
The presence of the deactivating ester group can hinder Friedel-Crafts reactions, often requiring forcing conditions. The reaction would likely be directed to the 3-position of the benzoate ring.
Transformations Involving the Methoxyethoxy Ether Linkage
The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org
The cleavage can occur at either the aryl-oxygen bond or the alkyl-oxygen bond. Cleavage of aryl alkyl ethers almost exclusively yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org
Therefore, treatment of this compound with a strong acid like HI would be expected to cleave the ether bond to yield Methyl 4-hydroxybenzoate (B8730719) and a halogenated ethoxyacetate derivative.
Table 3: Predicted Ether Cleavage Products
| Reactant | Reagent | Main Products |
|---|
It is also important to note that the ester groups themselves can undergo hydrolysis to the corresponding carboxylic acids under acidic or basic conditions with heating. chemspider.com Selective cleavage of the ether without affecting the esters would require careful selection of reagents and reaction conditions.
Functionalization of the Terminal Methoxy Group
The structure of this compound features two distinct methyl ester functionalities. The terminal methoxy group, part of the acetate (B1210297) moiety, can be selectively functionalized, most commonly through hydrolysis (saponification).
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In the case of this compound, the terminal methyl ester is more susceptible to nucleophilic attack than the aromatic methyl ester due to reduced steric hindrance and the electronic influence of the benzene ring on the other ester.
The reaction typically proceeds by heating the compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. This process cleaves the terminal methyl ester to yield methanol and the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the carboxylic acid derivative, 4-(carboxymethoxy)benzoic acid methyl ester.
Table 1: Representative Conditions for Saponification of Benzoate Esters
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| Methyl Benzoate Derivative | NaOH or KOH in Water/Methanol | Reflux (Heating) | Corresponding Carboxylic Acid (after acidification) |
This selective hydrolysis is a valuable transformation, as it unmasks a carboxylic acid group that can be used for further synthetic modifications, such as amidation or conversion to other esters, without disturbing the methyl benzoate portion of the molecule.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, the aromatic ring of this compound is not inherently reactive enough to participate in these reactions. It must first be functionalized with a suitable leaving group, typically a halogen, to serve as an electrophilic partner in the catalytic cycle.
To activate the benzene ring for palladium-catalyzed coupling reactions, a halogen atom (bromine or iodine) must be introduced. This is achieved through electrophilic aromatic substitution. The regioselectivity of this halogenation is dictated by the directing effects of the existing substituents on the ring: the methyl ester group (-COOCH₃) at position 1 and the ether linkage (-OCH₂COOCH₃) at position 4.
The ether group is a strong activating group and an ortho, para-director, while the ester group is a deactivating group and a meta-director. Since the para position relative to the ether is occupied by the ester, incoming electrophiles are directed to the positions ortho to the strongly activating ether group, which are positions 3 and 5.
Therefore, treatment of this compound with a halogenating agent like N-Bromosuccinimide (NBS) or molecular iodine (I₂) in the presence of an appropriate catalyst or acid would be expected to yield the 3-halo or 3,5-dihalo derivatives. For instance, bromination would likely produce Methyl 3-bromo-4-(2-methoxy-2-oxoethoxy)benzoate.
Once halogenated, this derivative becomes a suitable substrate for Suzuki, Heck, and Sonogashira coupling reactions.
Suzuki Coupling: The halogenated derivative can be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This reaction would form a new carbon-carbon bond at the site of halogenation, leading to the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgmdpi.com This would result in the formation of a substituted alkene, with the aryl group from the benzoate derivative adding across the double bond.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.org This method is effective for creating aryl-alkyne structures.
Table 2: Overview of Metal-Catalyzed Coupling Reactions with a Hypothetical Halo-Derivative
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl Compound |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |
Redox Chemistry and Electrochemical Reactivity
The redox chemistry of this compound is primarily associated with the electrochemical reduction of the aromatic ester moiety. The electron-withdrawing nature of the ester group makes the benzene ring susceptible to reduction at negative potentials.
Studies on similar compounds, such as methyl benzoate, have shown that the electrochemical reduction in aprotic media leads to the formation of a relatively stable radical anion. This process typically occurs via a one-electron transfer. At more negative potentials, a second electron transfer can occur to form a dianion.
For this compound, the reduction process is expected to be similar. The initial reduction would likely occur on the aromatic ring system, influenced by the methyl benzoate group. The ether-linked acetate group is generally not considered electrochemically active under these reductive conditions.
The precise reduction potential would be influenced by the solvent, the supporting electrolyte, and the electrode material used in the electrochemical cell. Cyclic voltammetry is a common technique used to study such redox processes, allowing for the determination of formal potentials and the stability of the generated radical species. The presence of the electron-donating ether group at the para-position may slightly shift the reduction potential compared to unsubstituted methyl benzoate.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and, increasingly, in the solid state. It provides granular information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-dimensional (1D) NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, offers a fundamental yet powerful glimpse into molecular architecture.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate would exhibit distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the methylene (B1212753) group (-O-CH₂-C=O) would likely present as a singlet, as would the protons of the two non-equivalent methyl ester groups (-COOCH₃).
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this would include signals for the two distinct carbonyl carbons of the ester groups, the carbons of the benzene ring (with symmetry leading to fewer than six signals), the methylene carbon, and the two methyl carbons. The chemical shifts of these signals are indicative of their electronic environments.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -COOCH₃) | ~8.00 | Doublet |
| Aromatic (ortho to -OCH₂) | ~6.95 | Doublet |
| Methylene (-OCH₂-) | ~4.70 | Singlet |
| Methyl Ester (-COOCH₃, benzoate) | ~3.90 | Singlet |
| Methyl Ester (-COOCH₃, acetate) | ~3.80 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (benzoate) | ~166.0 |
| Carbonyl (acetate) | ~169.0 |
| Aromatic (C-O) | ~162.0 |
| Aromatic (C-H, ortho to -OCH₂) | ~114.5 |
| Aromatic (C-COOCH₃) | ~123.0 |
| Aromatic (C-H, ortho to -COOCH₃) | ~131.5 |
| Methylene (-OCH₂-) | ~65.0 |
| Methyl (benzoate) | ~52.0 |
| Methyl (acetate) | ~52.5 |
Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and the carbon atoms to which they are attached. This technique would definitively link the proton signals of the aromatic rings, the methylene group, and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping out the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, the protons of the benzoate (B1203000) methyl group would show a correlation to the benzoate carbonyl carbon. Similarly, the methylene protons would show correlations to the adjacent carbonyl carbon and the aromatic carbon attached to the ether oxygen.
While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. For this compound, ssNMR could be used to study different crystalline forms if they exist.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₂O₅), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 225.0707 |
| [M+Na]⁺ | 247.0526 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The fragmentation pathways can offer profound mechanistic insights into the molecule's stability and chemical bonds.
For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) groups, the cleavage of the ester linkages, and fragmentation of the ether side chain. Analyzing these fragments would allow for a confident reconstruction of the molecule's structure.
Predicted Key MS/MS Fragments for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 225.0707 | 193.0445 | CH₃OH (Methanol) |
| 225.0707 | 165.0543 | C₂H₄O₂ (Methyl acetate) |
| 225.0707 | 151.0386 | C₃H₆O₂ (Methoxyacetyl group) |
| 151.0386 | 123.0437 | CO (Carbon monoxide) |
Hyphenated Techniques (GC-MS, LC-MS) for Purity and Reaction Monitoring
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the compound if it is sufficiently volatile and thermally stable. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For "this compound", key fragments would likely correspond to the loss of methoxy groups, the cleavage of the ester linkages, and the fragmentation of the benzene ring. This technique is highly effective for identifying trace impurities and by-products from the synthesis, thus providing a clear picture of the sample's purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and often more versatile technique, as it does not require the analyte to be volatile. In LC-MS, the compound is separated using high-performance liquid chromatography and the eluent is introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the accurate determination of the molecular weight. LC-MS is invaluable for monitoring the progress of reactions in real-time. By taking small aliquots from the reaction mixture, researchers can track the consumption of reactants and the formation of the desired product, "this compound", as well as any intermediates or side products. This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading.
| Technique | Application | Expected Key Observations for this compound |
| GC-MS | Purity assessment, identification of volatile impurities | Molecular ion peak (if stable), characteristic fragmentation pattern showing loss of -OCH₃, -COOCH₃, and cleavage of the ether-ester side chain. |
| LC-MS | Reaction monitoring, purity analysis for non-volatile samples | Intact molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺), detection of starting materials, intermediates, and final product in reaction mixtures. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" is expected to show several distinct absorption bands. The most prominent of these would be the strong C=O stretching vibrations from the two ester groups, typically appearing in the region of 1700-1750 cm⁻¹. The presence of two different ester environments might lead to two distinct peaks or a broadened peak in this region. Other key absorptions include C-O stretching vibrations from the ester and ether linkages between 1000-1300 cm⁻¹, aromatic C=C stretching bands around 1450-1600 cm⁻¹, and C-H stretching vibrations from the aromatic ring and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense and well-defined, making Raman an excellent tool for analyzing the benzene ring substitution pattern. The symmetric breathing mode of the p-disubstituted benzene ring would be a characteristic feature.
Together, IR and Raman spectroscopy allow for a confident identification of all the key functional groups within the molecule, confirming its successful synthesis and structural integrity.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Ester C=O | Stretching | 1720-1750 (strong) | Moderate |
| Aromatic C=C | Stretching | 1450-1600 (variable) | Strong |
| C-O (Ester & Ether) | Stretching | 1000-1300 (strong) | Moderate to weak |
| Aromatic C-H | Stretching | 3000-3100 (variable) | Strong |
| Aliphatic C-H | Stretching | 2850-3000 (variable) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated systems, such as the aromatic ring in "this compound". The benzene ring and the carbonyl group of the benzoate ester form a conjugated system that gives rise to characteristic absorption bands in the UV region. Typically, substituted benzoates exhibit strong absorptions corresponding to π → π* transitions. The position of the maximum absorption wavelength (λmax) can be influenced by the nature and position of the substituents on the aromatic ring. The presence of the electron-donating ether oxygen and the electron-withdrawing ester group will affect the energy of the electronic transitions. UV-Vis spectroscopy can be used to confirm the presence of the aromatic chromophore and can also be employed for quantitative analysis using the Beer-Lambert law, making it a useful tool in conjunction with HPLC for concentration determination.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of "this compound", researchers can obtain detailed information about bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.
Crystallographic Data for Analogue: Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.180(3) |
| b (Å) | 13.813(4) |
| c (Å) | 7.842(2) |
| β (°) | 93.917(4) |
| Volume (ų) | 1316.2(6) |
| Z | 4 |
Chromatographic Method Development for Purification and Quantitative Analysis
Chromatographic techniques are essential for both the purification of "this compound" from reaction mixtures and its precise quantification.
HPLC is the premier technique for the separation, purification, and quantitative analysis of non-volatile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method Optimization involves the systematic variation of several parameters to achieve optimal separation (resolution) in the shortest possible time.
Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and hydrophobicity, which allows for good retention of moderately polar compounds.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The ratio is adjusted to control the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate components with a wide range of polarities.
Detector: A UV detector is ideal, set to the λmax of the compound (determined by UV-Vis spectroscopy) to ensure maximum sensitivity.
Flow Rate and Temperature: These are adjusted to fine-tune the separation efficiency and analysis time.
A validated HPLC method can be used to determine the purity of a sample with high accuracy and precision by measuring the area of the analyte peak relative to the total peak area.
While the target compound itself may have limited volatility, GC is an excellent method for detecting and quantifying more volatile impurities that may be present in a sample. These could include residual solvents from the synthesis (e.g., acetone (B3395972), ethyl acetate) or volatile starting materials and by-products.
For this analysis, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The sample is injected into a heated inlet, and the temperature of the column oven is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The presence and quantity of volatile impurities can be determined by comparing the retention times and peak areas to those of known standards. This analysis is a critical component of quality control, ensuring the final product is free from unwanted volatile residues.
Computational Chemistry and Theoretical Studies of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule. For a molecule like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, these calculations can reveal details about charge distribution, molecular orbital energies, and dipole moment, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the geometric and electronic properties of a wide range of molecules, including benzoate (B1203000) ester derivatives. mdpi.comresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G**, can be employed to optimize the molecular geometry and predict various properties. mdpi.com
These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. Global reactivity descriptors, including ionization potential, electron affinity, and electronegativity, can also be derived from these orbital energies.
Table 1: Representative Calculated Electronic Properties using DFT
| Property | Representative Value | Description |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
Note: The values presented are illustrative and representative of what would be expected for a molecule of this type based on DFT calculations of similar aromatic esters.
Ab Initio Methods for High-Level Calculations
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher accuracy for electronic properties. rsc.orgrsc.org
For this compound, ab initio calculations can be used to obtain highly accurate interaction energies, particularly for studying non-covalent interactions. rsc.org For instance, MP2 calculations with large, augmented basis sets (e.g., aug-cc-pVTZ) are effective for describing dispersion forces, which are important in this molecule due to the presence of aromatic rings and ether linkages. rsc.org These high-level calculations can serve as benchmarks for more cost-effective DFT methods and are crucial for obtaining precise values for properties like electron correlation energies, which influence the molecule's stability and reactivity. rsc.org
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethoxybenzoate side chain in this compound gives rise to multiple possible conformations. Conformational analysis is essential for identifying the most stable (lowest energy) arrangements of the atoms and understanding the energy barriers between them. This is typically done by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the energy at each step. mdpi.com
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as the esterification of a corresponding carboxylic acid or the Williamson ether synthesis, or its hydrolysis. uomustansiriyah.edu.iqyoutube.comyoutube.com
By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can locate and characterize the geometry of transition states. For example, in the acid-catalyzed esterification to form a benzoate ester, the mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent proton transfers and water elimination. pbworks.com Theoretical calculations can model each of these steps, providing activation energies and insights into the catalytic role of the acid. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical methods can predict spectroscopic data with considerable accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach. github.io Calculations are typically performed on the optimized geometry of the molecule. For flexible molecules like this compound, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that can be compared with experimental results. github.io
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. dtic.mil These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net For an aromatic ester, strong characteristic peaks for the C=O stretch and the C-O stretches can be predicted. spectroscopyonline.comlibretexts.org
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Benzoate Ester Moiety
| Parameter | Predicted Value | Typical Experimental Value |
|---|---|---|
| ¹H NMR (aromatic) | 7.2 - 8.1 ppm | 7.1 - 8.0 ppm |
| ¹H NMR (OCH₃) | 3.8 - 3.9 ppm | 3.7 - 3.9 ppm |
| ¹³C NMR (C=O) | 165 - 168 ppm | 166 - 169 ppm |
| IR Freq. (C=O stretch) | 1720 - 1740 cm⁻¹ | 1715 - 1730 cm⁻¹ |
| IR Freq. (C-O stretch) | 1270 - 1290 cm⁻¹ | 1250 - 1310 cm⁻¹ |
Note: Predicted values are illustrative and based on typical results from DFT calculations for similar structures like methyl benzoate. Experimental values are general ranges for aromatic esters. spectroscopyonline.comwisc.educhegg.com
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent environment. core.ac.uk MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. researchgate.netmdpi.com
These simulations are valuable for studying how the solvent influences the conformational preferences of the molecule. nih.gov For example, polar solvents may stabilize more polar conformers. MD can also be used to study the dynamics of the molecule, such as the rates of conformational changes and its translational and rotational diffusion. core.ac.uk By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated, which gives insight into the structuring of solvent molecules around the solute. researchgate.net This information is crucial for understanding solvation dynamics and how the solvent environment might affect the molecule's reactivity and spectroscopic properties. mdpi.com
Chemoinformatics and Structure-Property Relationship Research (excluding direct biological activity)
Chemoinformatics provides a powerful lens through which the physicochemical properties and structural characteristics of this compound can be analyzed and predicted. By leveraging computational tools, a quantitative structure-property relationship (QSPR) can be established, offering insights into the compound's behavior in various chemical environments, independent of its biological activity.
The molecular structure of this compound, with its aromatic ring, ester functionalities, and ether linkage, gives rise to a specific set of physicochemical properties. These descriptors are fundamental in predicting its solubility, lipophilicity, and potential interactions with other molecules. For instance, the presence of multiple oxygen atoms suggests the potential for hydrogen bonding, which can influence its solubility in polar solvents. Conversely, the benzene (B151609) ring and methyl groups contribute to its lipophilic character.
A key aspect of chemoinformatic analysis is the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and are used to build predictive models for its properties. For this compound, these descriptors can be calculated using various software packages, providing a comprehensive profile of the molecule.
Calculated Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Exact Mass | 238.084124 g/mol |
| Monoisotopic Mass | 238.084124 g/mol |
| Topological Polar Surface Area | 64.6 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
These calculated properties form the basis of structure-property relationship studies. For example, the octanol-water partition coefficient (LogP) is a critical parameter in understanding the compound's distribution between aqueous and lipid phases. A positive XLogP3 value of 1.6 suggests a moderate degree of lipophilicity. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties. A TPSA of 64.6 Ų indicates a moderately polar molecule.
By analyzing these and other descriptors, researchers can build QSPR models to predict various properties without the need for extensive experimental work. These models can correlate structural features with properties such as boiling point, melting point, and solubility, providing valuable information for chemical engineering and material science applications.
In Silico Screening for Virtual Analog Design
In silico screening and virtual analog design represent a modern approach in computational chemistry to explore chemical space and identify novel molecules with desired properties. For this compound, these techniques can be employed to design analogs with tailored physicochemical characteristics, moving beyond its direct biological applications.
The process of virtual analog design begins with the core scaffold of this compound. Computational tools are then used to systematically modify its structure by adding, removing, or substituting various functional groups. The goal is to create a virtual library of analogs that can be screened for specific properties.
For instance, if the objective is to design analogs with increased water solubility, modifications could include the introduction of hydroxyl or amino groups. Conversely, to enhance lipophilicity, alkyl chains or halogen atoms could be incorporated. The power of in silico screening lies in its ability to rapidly evaluate thousands of these virtual compounds without the need for their physical synthesis.
The screening process typically involves the use of predictive models, such as the QSPR models discussed in the previous section. These models can quickly estimate the properties of the designed analogs, allowing for the filtering and prioritization of candidates with the desired profile.
Hypothetical Virtual Analog Design Based on this compound
| Modification | Rationale | Predicted Property Change |
|---|---|---|
| Addition of a hydroxyl group to the benzene ring | Increase polarity and hydrogen bonding potential | Increased water solubility, decreased LogP |
| Replacement of the methoxy (B1213986) group with an ethoxy group | Increase lipophilicity and molecular weight | Increased LogP, potential change in steric hindrance |
| Introduction of a fluorine atom on the benzene ring | Modulate electronic properties and lipophilicity | Increased lipophilicity, potential alteration of chemical reactivity |
This virtual screening approach allows for a focused and cost-effective exploration of the chemical space around this compound. By identifying promising virtual candidates, subsequent synthetic efforts can be directed towards the most promising molecules, accelerating the discovery of new compounds with optimized properties for various applications.
Synthesis and Exploration of Derivatives and Analogs of Methyl 4 2 Methoxy 2 Oxoethoxy Benzoate
Structural Modification at the Ester Moiety
The two ester groups in Methyl 4-(2-methoxy-2-oxoethoxy)benzoate are primary sites for chemical derivatization. Modifications at these positions can influence the compound's polarity, steric bulk, and hydrogen bonding capabilities.
One of the fundamental modifications involves altering the alkyl groups of the two ester functions. This is typically achieved by starting the synthesis with different alkyl haloacetates or by transesterification of the final compound. For instance, the synthesis of related structures has been demonstrated by reacting a substituted methyl 4-hydroxybenzoate (B8730719) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972). This Williamson ether synthesis variant leads to the formation of an ethyl ester in the side chain, resulting in compounds like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate. researchgate.netresearchhub.com
The general synthetic approach allows for the introduction of a wide variety of alkyl groups, including longer chains (propyl, butyl, etc.) or branched isomers (isopropyl, tert-butyl), by selecting the appropriate alkyl bromoacetate reagent.
Table 1: Examples of Alkyl Ester Chain Variation
| Starting Material | Reagent | Product |
|---|---|---|
| Methyl 4-hydroxy-3-methoxybenzoate | Ethyl bromoacetate | Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net |
The ester functionalities can be converted into other carboxylic acid derivatives, such as amides and hydrazides, which significantly alters the molecule's chemical properties, particularly its hydrogen-bonding capacity.
Hydrazides: The synthesis of hydrazides is generally straightforward. It involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a solvent like methanol (B129727) or ethanol. nih.govnih.govchemmethod.com This nucleophilic acyl substitution reaction readily converts one or both ester groups into hydrazide moieties. For example, reacting a compound like this compound with hydrazine hydrate would be expected to first attack the more accessible benzoate (B1203000) ester, and with excess hydrazine, could potentially form the dihydrazide, 4-(2-hydrazino-2-oxoethoxy)benzohydrazide. researchgate.net These hydrazides can then serve as intermediates for synthesizing more complex structures like hydrazones. nih.govresearchgate.net
Amides: The conversion of esters to amides (amidation) typically requires more forcing conditions than hydrazide formation. The reaction involves treating the ester with a primary or secondary amine. This process can be slow and may require heating or catalysis. Various methods have been developed for the synthesis of N-substituted amides from esters or other precursors, highlighting the broad interest in this functional group transformation. researchgate.netorganic-chemistry.orgresearchgate.net For the target molecule, direct amidation with an amine (RNH₂) could yield the corresponding N-substituted amide derivative. Copper-based catalysts have been shown to be effective in promoting such transformations. researchgate.net
Modifications of the Aromatic Ring
Altering the substitution pattern of the central benzene (B151609) ring is a key strategy for modulating the electronic and steric properties of the molecule.
Substituents can be introduced onto the aromatic ring either by using a pre-substituted starting material (e.g., a substituted methyl 4-hydroxybenzoate) or by direct electrophilic aromatic substitution on the this compound scaffold or its precursors.
A common precursor, methyl 4-hydroxybenzoate, can be derivatized before the addition of the (2-methoxy-2-oxoethoxy) side chain. For example, nitration of a related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, has been achieved using nitric acid in a mixture of acetic acid and acetic anhydride (B1165640) to introduce a nitro group onto the ring. mdpi.com This nitro group, a strong electron-withdrawing group, can subsequently be reduced to an amino group (an electron-donating group) using reagents like powdered iron in acetic acid. mdpi.com The resulting amino group can be further modified, for instance, by acetylation to form an acetamido group. nih.gov
Table 2: Examples of Aromatic Ring Substituents
| Precursor | Reaction | Substituent Added | Resulting Compound Class |
|---|---|---|---|
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration (HNO₃) | Nitro (-NO₂) | Nitrobenzoate derivative mdpi.com |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction (Fe/AcOH) | Amino (-NH₂) | Aminobenzoate derivative mdpi.com |
| Methyl 4-amino-2-methoxybenzoate | Acetylation | Acetamido (-NHCOCH₃) | Acetamidobenzoate derivative nih.gov |
The study of positional isomers, where the (2-methoxy-2-oxoethoxy) group is attached to the ortho (2-position) or meta (3-position) of the methyl benzoate core instead of the para (4-position), is crucial for understanding how the substituent placement affects the molecule's properties. The synthesis of these isomers begins with the corresponding isomeric starting materials, namely methyl 2-hydroxybenzoate or methyl 3-hydroxybenzoate.
The same Williamson ether synthesis reaction, reacting the hydroxybenzoate isomer with methyl bromoacetate in the presence of a base, would yield the desired positional isomer. For example, a process starting from methyl 3-hydroxy-4-methoxy-benzoate has been described, which represents a positional isomer of the typical starting material. mdpi.com Similarly, syntheses involving methyl 2-aminobenzoate (B8764639) as a precursor lead to derivatives with substitution at the 2-position. nih.gov A general process for preparing various methyl methoxycarboxylates from different positional isomers of hydroxybenzoic acids has also been outlined. google.com
Replacing the central benzene ring with a heteroaromatic system (e.g., pyridine, thiophene, furan) can dramatically alter the compound's biological and physicochemical properties. The synthesis of such analogs would typically involve starting with a heteroaromatic compound that mimics the structure of methyl 4-hydroxybenzoate.
For example, a suitable starting material would be a methyl ester of a hydroxypyridinecarboxylic acid. This precursor could then undergo etherification with methyl bromoacetate under similar conditions to those used for the benzene-based analog. While specific examples for this compound are not prevalent, the synthetic methodologies for creating diverse heteroaromatic structures are well-established. nih.gov This allows for the rational design and synthesis of heteroaromatic analogs by applying known reactions to appropriately chosen heterocyclic starting materials.
Alterations to the 2-methoxy-2-oxoethoxy Side Chain
Homologation and Chain Elongation/Shortening
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, and related chain elongation or shortening strategies, can significantly influence the lipophilicity, conformational flexibility, and binding interactions of the side chain. While specific literature on the homologation of this compound is not abundant, general synthetic methodologies for modifying similar ether side chains on aromatic systems can be readily applied.
One potential strategy for chain elongation involves the Williamson ether synthesis, a robust method for forming ethers. This would typically involve the reaction of methyl 4-hydroxybenzoate with a homologous series of ω-haloalkanoates. For instance, reaction with methyl 3-bromopropanoate (B1231587) would yield the next higher homolog, Methyl 4-(3-methoxy-3-oxopropoxy)benzoate. Conversely, while direct shortening of the ether linkage is synthetically challenging, alternative starting materials, such as methyl 4-(methoxymethoxy)benzoate, could be considered precursors to shorter-chain analogs.
Another approach for one-carbon homologation could be adapted from the zinc carbenoid-mediated homologation of β-keto esters. This method involves the insertion of a methylene group and could potentially be applied to a derivative of the target molecule to achieve chain extension.
A representative series of homologous compounds that could be synthesized from methyl 4-hydroxybenzoate is presented in the table below.
| Starting Material | Reagent | Product | Side Chain Length |
| Methyl 4-hydroxybenzoate | Methyl bromoacetate | This compound | n=1 |
| Methyl 4-hydroxybenzoate | Methyl 3-bromopropanoate | Methyl 4-(3-methoxy-3-oxopropoxy)benzoate | n=2 |
| Methyl 4-hydroxybenzoate | Methyl 4-bromobutanoate | Methyl 4-(4-methoxy-4-oxobutoxy)benzoate | n=3 |
Replacement of the Methoxy (B1213986) Group
The methoxy group of the ester functionality is a key site for modification to alter steric bulk, hydrophilicity, and susceptibility to hydrolysis. Replacement of the methyl group with other alkyl or aryl moieties can be achieved through standard transesterification reactions or by synthesis from methyl 4-hydroxybenzoate and the corresponding bromoalkanoate ester.
For example, the synthesis of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has been reported, demonstrating the feasibility of replacing the methoxy group with an ethoxy group. This seemingly minor change can have significant effects on the compound's physical and biological properties. The general reaction involves the alkylation of a substituted methyl 4-hydroxybenzoate with the desired ethyl bromoacetate in the presence of a base such as potassium carbonate.
The following table illustrates the synthesis of various ester analogs.
| Starting Phenol (B47542) | Alkylating Agent | Product | Ester Group |
| Methyl 4-hydroxybenzoate | Methyl bromoacetate | This compound | Methoxy |
| Methyl 4-hydroxybenzoate | Ethyl bromoacetate | Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate | Ethoxy |
| Methyl 4-hydroxybenzoate | Isopropyl bromoacetate | Methyl 4-(2-isopropoxy-2-oxoethoxy)benzoate | Isopropoxy |
| Methyl 4-hydroxybenzoate | Benzyl (B1604629) bromoacetate | Methyl 4-(2-(benzyloxy)-2-oxoethoxy)benzoate | Benzyloxy |
Introduction of Alternative Functional Groups
The introduction of alternative functional groups onto the side chain can dramatically alter the chemical reactivity and potential applications of the parent compound. These modifications can introduce sites for further derivatization, alter solubility, or impart specific chemical properties.
A versatile method for introducing a variety of functional groups is through the synthesis of aryloxyalkyl esters from phenolic esters using halogenated alcohols. This approach allows for the incorporation of functionalities such as hydroxyl groups, which can then be further modified. For instance, reacting methyl 4-hydroxybenzoate with a protected halo-alcohol, followed by deprotection, would yield a hydroxyl-terminated side chain. This hydroxyl group could then be oxidized to an aldehyde or carboxylic acid, or used as a handle for conjugation to other molecules.
Furthermore, the ester functionality itself can be converted into other functional groups. For example, amidation of the ester with an amine would yield the corresponding amide derivative. Reduction of the ester would provide the corresponding diol.
The following table outlines potential synthetic routes to introduce alternative functional groups.
| Starting Material | Reagent(s) | Intermediate/Product | New Functional Group |
| This compound | Ammonia/Amine | Methyl 4-(2-amino-2-oxoethoxy)benzoate | Amide |
| This compound | Lithium aluminum hydride | 4-(2-Hydroxyethoxy)benzyl alcohol | Primary Alcohol |
| Methyl 4-hydroxybenzoate | 2-(2-Bromoethoxy)tetrahydro-2H-pyran, then acid | Methyl 4-(2-hydroxyethoxy)benzoate | Hydroxyl |
Synthesis of Chiral Analogs and Stereochemical Control
The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as stereoisomers can exhibit vastly different pharmacological activities. The synthesis of chiral analogs of this compound can be approached through several strategies, focusing on the creation of a stereocenter on the 2-oxoethoxy side chain.
One of the most effective methods for achieving stereochemical control is through asymmetric synthesis. Methodologies for the asymmetric synthesis of α-aryloxy carboxylic acids are particularly relevant. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, the enantioselective hydrogenation of an α,β-unsaturated precursor could yield a chiral α-aryloxy ester.
Another approach involves the use of enzymes, which are highly stereoselective catalysts. Chemo-enzymatic methods, such as the lipase-mediated resolution of a racemic mixture of α-hydroxy esters, can be employed to isolate the desired enantiomer.
The following table summarizes potential strategies for the synthesis of chiral analogs.
| Strategy | Description | Potential Chiral Product |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a suitable unsaturated precursor using a chiral catalyst. | (R)- or (S)-Methyl 4-(1-methoxy-1-oxoethan-2-yl)benzoate |
| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary. | Enantiomerically enriched Methyl 4-(2-alkoxy-2-oxoethoxy)benzoate derivatives |
| Enzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic mixture of a precursor alcohol or ester. | (R)- or (S)-Methyl 4-(2-hydroxyethoxy)benzoate |
Design and Synthesis of Focused Compound Libraries
The design and synthesis of focused compound libraries are a cornerstone of modern drug discovery and materials science. A focused library based on the this compound scaffold would involve the systematic variation of different parts of the molecule to explore a defined chemical space. The principles of combinatorial chemistry are often employed to generate a large number of compounds efficiently.
The design of such a library would typically involve identifying key points of diversity on the core scaffold. For this compound, these points include the aromatic ring, the ester group on the ring, and the ester group on the side chain. By systematically introducing a variety of substituents at these positions, a library of analogs with diverse physicochemical properties can be created.
The synthesis of these libraries often utilizes solid-phase organic synthesis (SPOS) or solution-phase parallel synthesis techniques. For example, a library could be constructed by reacting a panel of substituted methyl 4-hydroxybenzoates with a diverse set of bromoalkanoates in a parallel fashion.
The table below illustrates a hypothetical design of a focused library.
| Scaffold Position | R1 (Aromatic Ring Substituent) | R2 (Side Chain Ester Group) |
| Variation 1 | -H | -CH3 |
| Variation 2 | -OCH3 | -CH2CH3 |
| Variation 3 | -Cl | -CH(CH3)2 |
| Variation 4 | -NO2 | -CH2Ph |
Polymerizable Derivatives and Monomer Synthesis Research
The development of polymerizable derivatives of this compound opens up possibilities for the creation of novel polymers with tailored properties. The introduction of a polymerizable group, such as a vinyl or acrylic moiety, would allow the molecule to act as a monomer in polymerization reactions.
Research into monomer synthesis from similar phenolic compounds provides a roadmap for this endeavor. For example, the functionalization of 2-methoxy-4-vinylphenol (B128420) (MVP) to prepare monomers for radical polymerization is a well-established strategy. A similar approach could be applied to a derivative of this compound. For instance, if a vinyl group were introduced onto the aromatic ring of the parent compound, the resulting monomer could undergo free-radical polymerization to form a polystyrene-type polymer with pendant ester functionalities.
The properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength, would be influenced by the structure of the monomer. The ester groups in the side chains could also provide sites for post-polymerization modification, further expanding the functional diversity of the material.
The following table outlines a potential synthetic route to a polymerizable derivative and its subsequent polymerization.
| Step | Description | Reactants | Product |
| 1. Monomer Synthesis | Introduction of a vinyl group onto the aromatic ring. | Derivative of this compound | Vinyl-substituted this compound |
| 2. Polymerization | Free-radical polymerization of the synthesized monomer. | Vinyl-substituted monomer, initiator | Poly[vinyl-substituted this compound] |
Applications in Advanced Materials Science and Chemical Synthesis As a Key Intermediate
Precursor in Polymer and Resin Chemistry Research
The bifunctional nature of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, possessing two ester groups, theoretically allows it to act as a monomeric unit in polymerization reactions. The ester functionalities can potentially undergo transesterification or be hydrolyzed to the corresponding carboxylic acids and alcohols, which are common reactive groups for polymer synthesis.
Monomer for Specialty Polyester (B1180765) or Polyether Synthesis
In principle, this compound could serve as a monomer for the synthesis of specialty polyesters. Following hydrolysis to 4-carboxyphenoxyacetic acid and methanol (B129727), and 4-hydroxybenzoic acid and methyl glycolate (B3277807) respectively, the resulting diacid and diol functionalities could be polymerized. However, there is a lack of published research specifically demonstrating the use of this compound as a monomer in polyester or polyether synthesis.
A related compound, 2-methoxyhydroquinone, has been used to synthesize diester monomers for the creation of bio-based polyesters. cjps.org This suggests that benzoate (B1203000) derivatives with appropriate functionalization can be valuable in polymer chemistry.
Table 1: Potential Monomers Derived from this compound for Polyester Synthesis
| Monomer Name | Chemical Formula | Functional Groups | Potential Polymer Type |
|---|---|---|---|
| 4-Carboxyphenoxyacetic acid | C₉H₈O₅ | Dicarboxylic acid | Polyester |
Note: This table is based on theoretical hydrolysis products and does not represent experimentally verified data for polymerization from this compound.
Cross-linking Agent or Additive Studies
The presence of two ester groups could also suggest a potential role as a cross-linking agent or an additive in polymer formulations. Cross-linking agents are crucial for modifying the mechanical properties of polymers, such as increasing their rigidity and thermal stability. In theory, the ester groups of this compound could react with functional groups on polymer chains to form cross-links. However, dedicated studies on the application of this compound as a cross-linking agent are not available in the current scientific literature.
Building Block in Complex Organic Synthesis
The structural features of this compound make it an interesting, albeit underexplored, building block for the synthesis of more complex organic molecules. The aromatic ring and the two distinct ester groups provide multiple sites for chemical modification.
Use as a Synthon for Natural Products or Pharmaceutical Intermediates
As a substituted benzoic acid derivative, this compound could potentially serve as a synthon in the total synthesis of natural products or as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The synthesis of various complex molecules often relies on the availability of such functionalized aromatic starting materials. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material for the synthesis of the anticancer drug Gefitinib. While this demonstrates the potential of similar structures, there is no specific documented use of this compound in the synthesis of natural products or pharmaceutical intermediates.
Role in Multi-Component Reaction (MCR) Development
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. prepchem.comchemspider.com The development of new MCRs often involves the exploration of novel substrates. With its multiple functional groups, this compound could theoretically participate in MCRs. For example, the ester groups could be transformed into other functionalities that are more reactive in known MCRs. However, a review of the literature does not indicate any studies where this compound has been employed in the development or application of multi-component reactions.
Research as a Ligand or Ligand Precursor in Catalysis
The oxygen atoms in the ester and ether functionalities of this compound possess lone pairs of electrons, which could potentially coordinate to metal centers. This suggests a possible application as a ligand in coordination chemistry and catalysis. The compound could be used directly as a ligand or modified to create more complex ligand structures. Despite this theoretical potential, there is no available research that investigates this compound or its derivatives as ligands or ligand precursors in catalytic applications.
This compound is a chemical compound with a structure that suggests a range of potential applications in materials science and organic synthesis. Its bifunctional nature with two ester groups points towards its possible use as a monomer, cross-linking agent, or a versatile synthon. However, a thorough review of the existing scientific literature reveals a significant gap in research specifically investigating these applications for this particular compound. The potential roles discussed in this article are therefore largely theoretical and based on the chemical reactivity of its constituent functional groups. Further research is needed to experimentally validate these potential applications and to fully understand the chemical utility of this compound.
Utilization in Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Benzoate derivatives, in general, are of interest in this field due to their rigid aromatic core and the potential for forming various intermolecular interactions.
While specific studies detailing the supramolecular behavior of this compound are not widely available in public literature, the structural characteristics of benzoate esters provide a basis for their potential application in this area. For instance, research on other benzoate esters has demonstrated their ability to form chiral nano-assemblies and organogels. These structures are formed through a self-assembly process driven by a combination of intermolecular forces. The specific arrangement of molecules in these assemblies can lead to materials with unique properties and functions.
The potential for this compound to participate in such assemblies would be dictated by the interplay of its phenyl ring, which can engage in π-π stacking, and the flexible ether and ester groups, which can influence solubility and molecular packing.
Table 1: Potential Intermolecular Interactions of this compound in Supramolecular Assembly
| Interaction Type | Structural Feature Involved | Potential Role in Self-Assembly |
| π-π Stacking | Benzene (B151609) Ring | Directional organization of molecules into columns or layers. |
| Dipole-Dipole Interactions | Ester and Ether Groups | Influences the orientation and packing of molecules. |
| Van der Waals Forces | Entire Molecule | Contributes to the overall stability of the assembled structure. |
Further research would be necessary to fully elucidate the specific self-assembly behavior of this compound and its potential to form novel supramolecular architectures.
Applications in Dye and Pigment Precursor Research
Benzoate derivatives are foundational in the synthesis of a variety of dyes and pigments. Their aromatic structure serves as a key chromophore or can be modified to create one. While direct evidence of this compound's use as a dye or pigment precursor is limited in available scientific literature, its chemical structure suggests its potential as an intermediate in such synthetic pathways.
Generally, benzoate esters can be functionalized through various organic reactions to introduce auxochromes (color-assisting groups) or to be coupled with other molecules to form larger conjugated systems, which are characteristic of dye molecules. For example, methyl benzoate is recognized as an important intermediate for the preparation of dyes, perfumes, and pharmaceuticals. Furthermore, benzoate esters have been explored as environmentally friendly dyeing carriers for polyester fibers.
A related compound, methyl 4-(2-methoxy-2-oxoethyl)benzoate, is noted for its use in the preparation of intermediates for dyes and fragrances. This suggests that the structural class of compounds to which this compound belongs is relevant to the field of colorant chemistry. The synthesis of functional dyes often involves the strategic assembly of molecular building blocks, and this compound could potentially serve as one such block.
Table 2: Potential Synthetic Routes from Benzoate Intermediates to Dyes
| Reaction Type | Reagents and Conditions | Resulting Structural Modification | Relevance to Dye Synthesis |
| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group (-NO₂) | The nitro group can be reduced to an amino group, a key functional group in many dye classes. |
| Halogenation | Halogenating Agent (e.g., Br₂/FeBr₃) | Introduction of a halogen atom (e.g., -Br) | Halogens can serve as leaving groups for subsequent coupling reactions. |
| Friedel-Crafts Acylation | Acyl Halide and Lewis Acid | Introduction of an acyl group (-COR) | Can be used to extend conjugation or introduce reactive sites. |
| Coupling Reactions | Diazonium Salts | Formation of azo compounds (-N=N-) | Azo coupling is a fundamental reaction in the synthesis of a vast array of azo dyes. |
The specific reactivity of this compound in these and other reactions would determine its ultimate utility as a precursor for novel dyes and pigments.
Green Chemistry Principles and Sustainable Synthetic Approaches
Development of Solvent-Free Reaction Methodologies
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to process waste and environmental impact. Solvent-free, or solid-state, reaction methodologies offer a powerful alternative. In the context of synthesizing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, a solvent-free approach would involve the direct reaction of Methyl 4-hydroxybenzoate (B8730719) and a suitable alkylating agent in the presence of a solid base.
Research on analogous reactions, such as the esterification of phenols with acid chlorides, has demonstrated the viability of this approach. For instance, titanium dioxide (TiO2) has been shown to be an efficient catalyst for the acylation of phenols under solvent-free conditions, leading to excellent yields. Similarly, the Williamson ether synthesis has been successfully performed under solvent-free conditions for the preparation of various alkyl aryl ethers by reacting phenols with alkylating agents over a solid base like potassium carbonate, often assisted by microwave irradiation. orgchemres.orgtandfonline.com These methods avoid the need for bulk organic solvents, simplifying work-up procedures and drastically reducing waste streams.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Phenolic Esterification
| Parameter | Conventional Solvent-Based Method | Solvent-Free Method with TiO2 Catalyst |
|---|---|---|
| Solvent | Dichloromethane, Ether, etc. | None |
| Reaction Time | Several hours | 30 minutes |
| Temperature | Reflux | 25°C |
| Yield | < 50% | 92% |
| Work-up | Liquid-liquid extraction, solvent evaporation | Filtration of catalyst, direct product isolation |
Data derived from analogous reactions reported in the literature.
Use of Alternative Solvents (e.g., Ionic Liquids, Supercritical Fluids, Deep Eutectic Solvents)
When a solvent is indispensable, green chemistry promotes the use of benign alternatives to traditional volatile organic compounds (VOCs). Ionic liquids (ILs), deep eutectic solvents (DES), and supercritical fluids (SCFs) are prominent classes of alternative solvents. numberanalytics.comnumberanalytics.com
Ionic Liquids (ILs) are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution and exposure risks. For the synthesis of this compound, an IL could enhance the nucleophilicity of the phenoxide intermediate, potentially accelerating the reaction. numberanalytics.com
Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. DES have been successfully used as efficient media for the benzylation of phenols, offering selective O-alkylation and avoiding the complexity of multiple alkylations. researchgate.net
Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), exist above their critical temperature and pressure. They possess unique properties, including gas-like viscosity and liquid-like density, which can enhance mass transfer. While less common for this specific reaction type, SCFs offer the advantage of easy removal from the product mixture by simple depressurization, eliminating solvent residues.
Heterogeneous Catalysis and Catalyst Immobilization/Recycling
For the synthesis of this compound, a solid base or a supported catalyst could replace soluble bases like sodium hydroxide (B78521) or potassium carbonate. byjus.com Research has shown that metal-organic frameworks (MOFs), such as Cu₂(dhtp), can act as efficient and recyclable heterogeneous catalysts for the synthesis of phenol (B47542) esters. acs.org These catalysts can be collected by centrifugation, washed, and reused multiple times without a significant drop in activity. acs.org Similarly, simple metal oxides like TiO₂ have been employed as reusable catalysts for the esterification of phenols. The development of an immobilized catalyst for the O-alkylation of Methyl 4-hydroxybenzoate would represent a significant green advancement.
Table 2: Catalyst Reusability in Phenolic Ester Synthesis
| Cycle | Conversion % (Using Cu₂(dhtp) catalyst) |
|---|---|
| 1 | 98% |
| 2 | 97% |
| 3 | 96% |
| 4 | 95% |
Data based on analogous reactions from literature. acs.org
Microwave and Ultrasound-Assisted Synthesis Optimization
Alternative energy sources like microwave (MW) irradiation and ultrasound can significantly enhance reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. orgchemres.orgrsc.org
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. wikipedia.org Microwave-assisted Williamson ether synthesis, for instance, has been shown to proceed efficiently under solvent-free conditions. orgchemres.org The synthesis of methylparaben from p-hydroxybenzoic acid has been achieved in as little as 3-18 minutes using microwave irradiation. google.com
Ultrasound-assisted synthesis (Sonochemistry) uses the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. youtube.com This enhances mass transfer and reaction rates, particularly in heterogeneous systems. The combined use of microwave and ultrasound has been reported to be an effective method for Williamson ether synthesis without the need for phase-transfer catalysts. rsc.orgresearchgate.net
Flow Chemistry Techniques for Enhanced Efficiency and Safety
Flow chemistry, or continuous flow processing, involves pumping reactants through a reactor where they mix and react. rsc.org This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when dealing with exothermic or hazardous reactions. rsc.orgacs.org
For the synthesis of this compound, a flow reactor could be designed where streams of Methyl 4-hydroxybenzoate (dissolved with a base in a suitable solvent) and the alkylating agent are continuously mixed and heated. nih.gov This approach allows for rapid reaction optimization and easy scalability by simply running the process for a longer duration. researchgate.net The integration of immobilized catalysts into flow reactors (packed-bed reactors) further enhances sustainability by combining the benefits of continuous processing with catalyst recyclability. researchgate.net
Table 3: Comparison of Batch vs. Flow Chemistry for Fine Chemical Synthesis
| Feature | Batch Reactor (e.g., Round-Bottom Flask) | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Poor, risk of hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often limited by stirring efficiency | Excellent, rapid mixing |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volume |
| Scalability | Difficult, requires re-optimization | Straightforward, "scale-out" by parallelization or longer run time |
| Reproducibility | Can be variable | High lot-to-lot consistency |
General comparison based on principles of flow chemistry. rsc.org
Atom Economy and E-Factor Maximization Studies
Green chemistry metrics are crucial for quantifying the sustainability of a chemical process.
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu An ideal reaction has 100% atom economy.
Environmental Factor (E-Factor) provides a complementary measure, defined as the total mass of waste produced per unit mass of product. chembam.com A lower E-factor signifies a greener process.
For the synthesis of this compound via the Williamson ether synthesis from Methyl 4-hydroxybenzoate and methyl chloroacetate (B1199739) with sodium hydroxide:
Reaction: C₈H₈O₃ + C₃H₅ClO₂ + NaOH → C₁₁H₁₂O₅ + NaCl + H₂O
Atom Economy Calculation:
Molecular Weight of this compound (C₁₁H₁₂O₅) = 224.21 g/mol
Sum of Molecular Weights of Reactants (C₈H₈O₃ + C₃H₅ClO₂ + NaOH) = 152.15 + 108.52 + 40.00 = 300.67 g/mol
Atom Economy = (224.21 / 300.67) * 100% ≈ 74.6%
This calculation shows that even with a 100% yield, over 25% of the reactant mass is converted into byproducts (NaCl and H₂O). Green synthetic routes aim to maximize atom economy by designing addition reactions or minimizing the use of stoichiometric reagents that are not incorporated into the final product.
The E-Factor for pharmaceutical manufacturing is notoriously high, often ranging from 25 to over 100, meaning 25-100 kg of waste is produced for every kg of product. tandfonline.com Green strategies like solvent recycling and catalyst reuse are critical for minimizing the E-Factor.
Waste Minimization and Byproduct Valorization Strategies
A holistic green approach involves not only reducing waste but also finding value in unavoidable byproducts. Key strategies for waste minimization in the synthesis of this compound include:
Catalytic Routes: Using catalytic amounts of a base instead of stoichiometric quantities significantly reduces salt waste.
Solvent Reduction and Recycling: Employing solvent-free methods or minimizing solvent use and implementing recycling protocols can drastically lower the E-factor. tandfonline.com
Greener Reagents: Substituting hazardous alkylating agents like methyl chloroacetate with greener alternatives such as dimethyl carbonate (DMC) can improve the environmental profile. DMC is a non-toxic reagent, and its methylation reactions often produce only CO₂, which can be captured, or methanol (B129727), which can be recycled. rsc.org
Byproduct Valorization: The primary byproduct in the traditional Williamson synthesis is a salt, such as sodium chloride. While direct valorization is challenging, in a large-scale industrial process, the brine solution could potentially be purified and reused in other chemical processes, such as chlor-alkali electrolysis, turning a waste stream into a feedstock.
Biocatalytic Approaches to Synthesis
The application of green chemistry principles in chemical synthesis is increasingly favoring the use of biocatalysts, such as enzymes, to mediate reactions under mild and environmentally benign conditions. For the synthesis of this compound, a direct, single-step biocatalytic route has not been extensively documented in scientific literature. However, a plausible and sustainable synthetic strategy can be devised by considering biocatalytic methods for the synthesis of key precursors and the subsequent enzymatic coupling of these intermediates.
A logical biocatalytic pathway would involve two primary stages:
The enzymatic synthesis of the core intermediate, Methyl p-hydroxybenzoate.
The subsequent lipase-catalyzed acylation of Methyl p-hydroxybenzoate to introduce the methoxyacetyl group.
Enzymatic Production of p-Hydroxybenzoic Acid and its Esters
The precursor to Methyl p-hydroxybenzoate is p-hydroxybenzoic acid. Biocatalytic routes to p-hydroxybenzoic acid itself represent a green alternative to traditional chemical methods like the Kolbe-Schmitt reaction. google.com For instance, the enzyme chorismate pyruvate-lyase is responsible for the direct conversion of chorismate, a key intermediate in the shikimate pathway in microorganisms and plants, to p-hydroxybenzoate. nih.gov Research has identified and characterized this enzyme from various sources, including Mycobacterium tuberculosis, demonstrating a direct biological route to this important chemical building block. nih.gov
Once p-hydroxybenzoic acid is obtained, its esterification to form Methyl p-hydroxybenzoate (also known as methylparaben) can be achieved. While industrial production often relies on acid catalysis, enzymatic esterification is a well-established green alternative. sci-hub.seresearchgate.net Lipases are commonly employed for this transformation, catalyzing the reaction between p-hydroxybenzoic acid and methanol. nih.gov This approach avoids the use of harsh acids and simplifies downstream processing. google.com
Lipase-Catalyzed Acylation of Methyl p-hydroxybenzoate
The key transformation to yield this compound is the selective acylation of the phenolic hydroxyl group of Methyl p-hydroxybenzoate. Lipases are particularly well-suited for this type of reaction due to their high chemo-, regio-, and enantioselectivity, often showing excellent stability in organic solvents. nih.govmdpi.com
The proposed biocatalytic acylation would involve the reaction of Methyl p-hydroxybenzoate with a suitable methoxyacetyl group donor, catalyzed by a lipase (B570770). Activated acyl donors, such as vinyl methoxyacetate, are often used in such enzymatic reactions to achieve high yields and drive the reaction forward. The enzyme would selectively catalyze the transfer of the methoxyacetyl group to the phenolic hydroxyl group.
Lipases such as Candida antarctica lipase B (often immobilized and available as Novozym 435) are frequently cited for their broad substrate scope and high efficiency in acylating phenolic compounds. nih.govresearchgate.net The reaction is typically carried out in a non-aqueous solvent to favor the synthesis reaction over hydrolysis. nih.gov
Below is a table summarizing research findings for analogous lipase-catalyzed acylations of phenolic compounds, which supports the feasibility of this approach for this compound.
| Enzyme | Phenolic Substrate | Acyl Donor | Solvent | Key Findings |
| Novozym 435 (Candida antarctica lipase B) | Resveratrol | Vinyl acetate (B1210297) | 2-methyl-2-butanol | Demonstrated regioselective acetylation at the 4'-OH position. researchgate.net |
| Lipase from Thermomyces lanuginosus | Phloretin-α-glucoside | C8, C12, C16 acyl chains | Not specified | Achieved quantitative acylation, showcasing efficient modification of a complex polyphenol. franciscoploulab.eu |
| Novozym 435 (Candida antarctica lipase B) | Prostaglandins (e.g., PGF2α) | Vinyl acetate | Not specified | Achieved regioselective acylation of specific hydroxyl groups. nih.gov |
| Lipase QLG (Alcaligenes sp.) | Resveratrol | Vinyl acetate | Not specified | Resulted in the formation of trans-3-O-acetyl-4',5-dihydroxystilbene, indicating different regioselectivity compared to Novozym 435. researchgate.net |
This biocatalytic strategy, combining the enzymatic synthesis of the Methyl p-hydroxybenzoate precursor with a subsequent lipase-catalyzed selective acylation, aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions, potentially reducing waste and energy consumption compared to conventional chemical routes.
Industrial Process Chemistry and Engineering Considerations for Research and Development
Process Intensification and Reactor Design Studies
Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. For a molecule like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, whose synthesis likely involves liquid-phase reactions, PI can offer significant advantages over traditional batch processing.
Microreactors and other continuous flow devices are central to PI. mdpi.comru.nl These reactors feature high surface-area-to-volume ratios, leading to superior heat and mass transfer capabilities. ru.nlresearchgate.net For the potentially exothermic Williamson ether synthesis step, a microreactor would allow for precise temperature control, minimizing the formation of thermal degradation byproducts and enhancing safety. nih.gov Similarly, for the equilibrium-limited esterification, enhanced mass transfer can improve reaction rates. mdpi.com
Reactor design studies would focus on optimizing channel geometry, residence time distribution, and mixing efficiency. For the biphasic Williamson ether synthesis, specialized microreactors that promote interfacial mass transfer, such as those with split-and-recombine or orifice designs, could be investigated to maximize the reaction rate between the aqueous and organic phases. nih.gov
Table 1: Comparison of Reactor Technologies for Synthesis
| Parameter | Batch Stirred-Tank Reactor (STR) | Continuous Flow Microreactor |
|---|---|---|
| Heat Transfer | Limited by surface area, potential for hotspots | Excellent, rapid heat dissipation |
| Mass Transfer | Dependent on stirring speed, potential limitations | Superior due to short diffusion distances |
| Safety | Higher inventory of hazardous materials | Minimal inventory, inherently safer panaamconsultants.com |
| Scalability | Complex, often requires re-optimization | Numbering-up (parallelization) is straightforward scielo.br |
| Control | Slower response to parameter changes | Precise and rapid control of temperature, pressure, and residence time |
Continuous Flow Synthesis Scale-Up Research
Scaling up the synthesis of this compound from a laboratory curiosity to a pilot or industrial scale presents numerous challenges, particularly in maintaining product quality and process efficiency. catalysis.blogcatalysts.com Continuous flow chemistry offers a robust solution for scale-up. scielo.br
The primary strategy for scaling up continuous flow processes is "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. scielo.br This approach avoids the complex heat and mass transfer issues that arise when simply increasing the dimensions of a single reactor ("scaling-up"). tue.nl Research in this area would involve designing and testing manifold systems for equal distribution of reactants across the parallel reactors and ensuring consistent performance.
For reactions involving phase-transfer catalysis, which is common for Williamson ether synthesis, transitioning from batch to continuous flow can circumvent heat and mass transfer limitations, leading to a safer process and higher quality product. rsc.org Challenges in scaling up liquid-liquid reactions include maintaining consistent flow patterns (e.g., slug flow) to ensure predictable interfacial area and mass transfer coefficients. tue.nl
Crystallization and Downstream Processing Optimization
The isolation and purification of the final product are critical downstream operations. Crystallization is a key step for achieving the desired purity and physical form of this compound. Optimization efforts would focus on controlling crystal size distribution (CSD), morphology, and polymorphism.
Antisolvent crystallization is a widely used technique where a solvent in which the product is insoluble (the antisolvent) is added to a solution of the product, inducing precipitation. ijprajournal.commdpi.com Key parameters to optimize include the choice of solvent/antisolvent system, the rate of antisolvent addition, temperature, and mixing intensity. ijprajournal.commt.com Controlling the level of supersaturation is crucial; a slow addition rate can lead to larger, more well-defined crystals, while rapid addition may produce fine, agglomerated needles. mt.com
Membrane-assisted crystallization is an advanced technique that allows for precise control over the mass transfer of the antisolvent, preventing localized high supersaturation and leading to a narrow CSD. nih.gov Downstream processing would also include filtration, washing to remove residual impurities, and drying under optimized conditions to prevent thermal degradation and remove residual solvents.
Table 2: Key Parameters in Antisolvent Crystallization Optimization
| Parameter | Effect on Crystal Properties | Optimization Goal |
|---|---|---|
| Antisolvent Addition Rate | Influences supersaturation level, affecting nucleation vs. growth rate. mt.com | Control crystal size and minimize fines. |
| Temperature | Affects solubility and nucleation/growth kinetics. nih.gov | Achieve desired polymorphic form and yield. |
| Mixing/Agitation | Ensures homogeneity, impacts mass transfer. | Prevent agglomeration and ensure uniform crystal growth. |
| Solvent/Antisolvent System | Determines solubility curve and process feasibility. mdpi.com | Maximize yield and purity while ensuring process safety. |
Impurity Profiling and Control Strategies in Process Development
A thorough understanding of the impurity profile is essential for any chemical process, particularly for compounds intended for high-purity applications. Impurity profiling for this compound would involve identifying potential impurities from starting materials, byproducts from side reactions, and degradation products.
For a synthesis involving Williamson ether synthesis and Fischer esterification, potential impurities could include:
Unreacted Starting Materials: Methyl 4-hydroxybenzoate (B8730719), methyl chloroacetate (B1199739).
Byproducts from Etherification: Dialkylated products or products from competing elimination reactions. wikipedia.org
Byproducts from Esterification: Impurities from the dehydration of the alcohol or other side reactions related to the acid catalyst. patsnap.commasterorganicchemistry.com
Process-Related Impurities: Residual solvents, catalysts, or reagents used in the process.
Control strategies involve optimizing reaction conditions to minimize byproduct formation. For instance, in the Williamson ether synthesis, the choice of base, solvent, and temperature is critical to favor substitution over elimination. numberanalytics.commasterorganicchemistry.com In the Fischer esterification, removing water as it forms can shift the equilibrium toward the product, increasing conversion and minimizing the concentration of unreacted starting materials. youtube.comyoutube.com Downstream purification steps, such as recrystallization or chromatography, are designed to remove any remaining impurities to meet the final product specification.
Techno-Economic Evaluation of Synthetic Routes (academic perspective on feasibility)
A techno-economic evaluation (TEA) is crucial for assessing the commercial viability of a manufacturing process. From an academic standpoint, a TEA for this compound would compare different potential synthetic routes and processing technologies (e.g., batch vs. continuous).
The analysis would model the process flowsheet, perform mass and energy balances, and estimate capital expenditure (CapEx) and operating expenditure (OpEx). nih.gov Studies comparing batch and continuous manufacturing often show that continuous processes can lead to significant reductions in CapEx (due to smaller equipment) and OpEx (due to lower energy consumption, reduced solvent usage, and less labor). acs.orgacs.org
A TEA would consider factors such as:
Raw Material Costs: The price and availability of starting materials for different routes.
Process Yield and Intensity: Higher yields and shorter cycle times improve economic performance.
Solvent and Energy Consumption: Continuous flow processes are often more energy-efficient. acs.org
Waste Generation and Treatment Costs: Greener, more efficient routes reduce environmental impact and associated costs.
For example, a route utilizing a continuous flow reactor coupled with an efficient, continuous crystallization separation could demonstrate significant economic advantages over a traditional multi-step batch process with lower yields and more complex manual handling. ed.ac.uk While the initial investment in continuous technology can be high, the long-term savings in operational costs are often substantial. gabi-journal.net
Table 3: Simplified Techno-Economic Comparison: Batch vs. Continuous
| Cost Factor | Batch Process | Continuous Flow Process | Rationale |
|---|---|---|---|
| Capital Expenditure (CapEx) | High (Large Vessels) | Lower (Smaller Reactors) acs.org | Continuous reactors are significantly smaller for the same throughput. |
| Energy Consumption | High (Heating/Cooling large volumes) | Lower (Efficient heat exchange) acs.org | High surface-to-volume ratio allows for better energy integration. |
| Solvent Usage | High | Lower acs.org | Higher efficiency and potential for solvent recycling. |
| Labor Cost | High (Manual operations) | Lower (Automation) acs.org | Continuous processes are more amenable to automation. |
| Product Quality/Consistency | Variable (Batch-to-batch variation) | High (Steady-state operation) cerionnano.com | Tightly controlled parameters ensure consistent product quality. |
Process Analytical Technology (PAT) Applications for Real-time Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comsdu.dk Implementing PAT in the synthesis of this compound would enable real-time process understanding and control, ensuring consistent product quality. researchgate.net
Spectroscopic tools are the cornerstone of PAT.
FTIR/Raman Spectroscopy: In-line probes can monitor the concentration of reactants, intermediates, and products in real-time. mdpi.com This is invaluable for determining reaction kinetics and endpoints, ensuring reactions are not run for longer than necessary.
Focused Beam Reflectance Measurement (FBRM): During crystallization, FBRM can track changes in particle size and count in real time, allowing for precise control over the crystallization process to achieve the target CSD. acs.org
By integrating these tools, a feedback control loop can be established. For example, ATR-FTIR data on solution concentration during crystallization can be used to automatically adjust the antisolvent addition rate to maintain an optimal level of supersaturation. acs.org This level of control is key to achieving robust and reproducible processes. mt.com
Safety in Chemical Process Design and Hazard Analysis (from a research perspective, not specific compound safety data)
From a research and development perspective, safety is integrated into the process design from the earliest stages using the principles of Inherently Safer Design (ISD). aiche.org The goal is to eliminate or reduce hazards at their source rather than relying on engineered safety systems. panaamconsultants.com
The four main principles of ISD are:
Minimization: Using smaller quantities of hazardous substances. Continuous flow reactors are a prime example, as they contain only a small volume of reacting material at any given time. youtube.com
Substitution: Replacing a hazardous material with a less hazardous one, such as choosing a safer solvent system. panaamconsultants.com
Moderation: Operating under less hazardous conditions, such as lower temperatures and pressures. The excellent heat transfer in microreactors allows highly exothermic reactions to be run at lower temperatures than would be safe in a large batch reactor. youtube.com
Simplification: Designing processes to be less complex and less prone to human error. youtube.com
A hazard analysis for the synthesis of this compound would identify potential risks, such as runaway reactions (for the etherification step) or handling of corrosive acid catalysts (for esterification). Applying ISD principles would lead to a process design that mitigates these risks. For instance, choosing a continuous flow process (Minimization, Moderation) over a large batch reactor significantly reduces the risk associated with a potential thermal runaway.
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The field of organic synthesis is undergoing a significant transformation with the integration of artificial intelligence (AI) and machine learning (ML). nih.govrjptonline.orgchemcopilot.com These technologies are increasingly utilized to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. rjptonline.orgeurekalert.org For a molecule like Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, AI and ML could play a pivotal role in several areas.
Predictive models, trained on vast datasets of chemical reactions, could forecast the most efficient synthetic pathways to this compound, potentially identifying more sustainable or cost-effective methods than traditional approaches. rjptonline.orgchemcopilot.com Furthermore, machine learning algorithms can be employed to optimize the reaction conditions for its synthesis, such as temperature, solvent, and catalyst choice, to maximize yield and minimize byproducts. nih.gov This is particularly valuable for complex molecules where multiple reaction parameters can influence the outcome. eurekalert.org The application of these computational tools can accelerate the research and development process, reducing the need for extensive empirical experimentation. chemcopilot.com
Table 1: Potential Applications of AI and Machine Learning in the Study of this compound
| Application Area | Description | Potential Impact |
| Reaction Prediction | Forecasting the products and yields of reactions involving the target compound. | Accelerated discovery of novel transformations and derivatives. |
| Synthesis Planning | Devising novel and efficient synthetic routes to the target compound. | More economical and sustainable production methods. |
| Condition Optimization | Fine-tuning reaction parameters for improved efficiency and selectivity. | Higher yields, reduced waste, and lower production costs. |
| Property Prediction | Estimating the physicochemical and biological properties of the compound. | Faster screening for potential applications in materials science and medicinal chemistry. |
High-Throughput Experimentation and Automation in Synthetic Chemistry
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of numerous reaction conditions in parallel. researchgate.netresearchgate.netchemrxiv.org This automated approach significantly accelerates the pace of discovery and optimization in organic synthesis. nih.gov The synthesis and derivatization of this compound could be greatly enhanced through the application of HTE.
For instance, the optimization of the etherification reaction between a substituted methyl benzoate (B1203000) and a methoxy (B1213986) acetate (B1210297) derivative could be systematically explored by varying catalysts, bases, solvents, and temperatures in a 96-well plate format. nih.gov The outcomes of these numerous reactions can be rapidly analyzed using techniques like mass spectrometry, allowing for the swift identification of optimal conditions. nih.gov This methodology is not only time-efficient but also conserves valuable starting materials and reagents. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of functional groups in this compound—an aromatic ester and an aliphatic ester connected by an ether linkage—presents opportunities for exploring novel reactivity. Recent advancements in catalysis, such as the development of novel palladium catalysts, have led to "ester dance reactions," where an ester group can migrate around an aromatic ring. waseda.jp Investigating whether the ester groups on this compound could undergo similar unprecedented transformations would be a fertile ground for research.
Furthermore, the application of transition-metal-catalyzed C-H functionalization could lead to the direct modification of the benzene (B151609) ring, offering a more atom-economical approach to synthesizing derivatives compared to traditional methods that require pre-functionalized starting materials. researchgate.netrsc.org
Development of Advanced Analytical Probes and Detection Methods
The ester functionalities in this compound make it a potential substrate for esterase enzymes. This opens the door to its use in the development of advanced analytical probes. Researchers have been actively designing fluorescent and positron emission tomography (PET) probes that signal the presence and activity of esterases. nih.govnih.gov By incorporating a fluorophore or a PET-active nuclide into the structure of this compound, it could be engineered into a probe for detecting specific esterase activity in biological systems.
Moreover, the detection and quantification of this compound and its reaction products can be achieved with high sensitivity and specificity using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comtamu.edu
Role in Sustainable Chemical Production and Circular Economy Concepts
The principles of green chemistry and the concept of a circular economy are increasingly influencing the field of chemical synthesis. numberanalytics.comrsc.org Research into the synthesis of aromatic esters is now focusing on more sustainable methods, such as biocatalysis and the use of renewable feedstocks. researchgate.netmdpi.com The production of this compound could be envisioned from bio-based starting materials, potentially derived from the valorization of waste from medicinal and aromatic plants. mdpi.com
Enzymatic synthesis, employing lipases or other ester-forming enzymes, offers a milder and more environmentally benign alternative to traditional chemical methods. researchgate.net Furthermore, exploring the biodegradability of this compound would be crucial in assessing its environmental impact and its potential role in a circular economy.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The structural features of this compound suggest its potential for applications in fields beyond traditional organic synthesis. In medicinal chemistry, the compound could serve as a scaffold for the development of new therapeutic agents. The presence of ester groups allows for its potential role as a prodrug, where the active compound is released upon enzymatic cleavage of the ester bond in the body.
In materials science, aromatic esters are used in the synthesis of polymers and other materials with unique properties. numberanalytics.com The specific substitution pattern of this compound could be exploited to create novel polymers with tailored thermal or mechanical properties.
Identification of Key Research Challenges and Unanswered Questions for the Compound
Despite the potential, significant research challenges and unanswered questions remain for this compound. A primary challenge is the development of a highly selective and efficient synthesis. researchgate.net The presence of two distinct ester groups requires careful control to avoid unwanted side reactions, such as transesterification.
Key unanswered questions include:
What are the full toxicological and environmental profiles of this compound?
Can a scalable and economically viable biocatalytic synthesis be developed?
What are the specific enzymes that can hydrolyze the ester bonds of this molecule, and can this be exploited for targeted drug delivery?
What are the photophysical properties of this compound, and can it be used in the development of photoactive materials?
Addressing these questions will require a concerted effort from synthetic chemists, analytical chemists, biochemists, and material scientists.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using phenacyl bromide derivatives and carboxylic acids. For example, 2-methoxybenzoic acid reacts with 2-bromo-1-(4-substituted phenyl)ethanone in dimethylformamide (DMF) with potassium/sodium carbonate as a base at room temperature . Yield optimization involves solvent choice (DMF preferred for solubility), stoichiometric control (1:1 molar ratio of acid to phenacyl bromide), and reaction time (2–4 hours). Recrystallization from ethanol or methanol is standard for purification .
Q. What analytical techniques are recommended for characterizing this compound, and how do they validate purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., methoxy, ester, aromatic protons) .
- X-ray Crystallography : Resolves molecular geometry and validates stereochemistry. Software like SHELXL refines diffraction data to atomic precision .
- HPLC : Assesses purity (>95% typical for research-grade material) .
Cross-validation between spectroscopic and crystallographic data ensures structural accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and what functional is optimal?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange and gradient corrections, achieving <3 kcal/mol error in thermochemical properties . Basis sets (e.g., 6-31G*) model electron density distribution. Applications include:
- Predicting UV-Vis spectra via time-dependent DFT (TD-DFT).
- Analyzing frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Validation against experimental IR or crystallographic bond lengths is critical .
Q. What strategies are effective in resolving contradictions between experimental crystallographic data and computational models for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for iterative least-squares refinement of X-ray data to adjust bond lengths/angles .
- Hydrogen Bond Analysis : Identify discrepancies in intermolecular interactions (e.g., C–H···O vs. π-π stacking) using ORTEP-3 for visualization .
- DFT Optimization : Compare computed gas-phase geometries with solid-state crystallographic data to isolate packing effects .
Q. How does this compound serve as a building block in PROTACs synthesis, and what biological activities have been observed?
- Methodological Answer : The ester group enables coupling with pharmacophores via hydrolysis to carboxylic acid. For example:
- Step 1 : Deprotect the methyl ester (e.g., LiOH/THF) to generate 4-(2-carboxyethoxy)benzoic acid .
- Step 2 : Couple with HDAC8-targeting ligands (e.g., O-benzylhydroxylamine) using EDC/HOBt activation .
- Biological Activity : Resulting PROTACs degrade HDAC8 in neuroblastoma models, showing IC values <1 µM .
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives, and how do they influence physicochemical properties?
- Methodological Answer :
- Key Interactions :
- C–H···O Hydrogen Bonds : Stabilize columnar packing (e.g., 2.4 Å bond length in 4-chloro derivatives) .
- π-π Stacking : Aromatic rings align with centroid distances of 3.7–3.8 Å, enhancing thermal stability .
- Impact on Properties : Stronger intermolecular forces reduce solubility in nonpolar solvents but improve melting points (>390 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
